molecular formula C7H7ClOS B1282311 5-Ethylthiophene-3-carbonyl chloride CAS No. 95330-74-8

5-Ethylthiophene-3-carbonyl chloride

Cat. No. B1282311
CAS RN: 95330-74-8
M. Wt: 174.65 g/mol
InChI Key: GNEDFVAQXNGHSK-UHFFFAOYSA-N
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Description

5-Ethylthiophene-3-carbonyl chloride, also known as 5-ethyl-2-thienylcarbonyl chloride or simply ETCC, is a versatile compound with a wide range of applications in scientific research and industry. It has a molecular formula of C7H7ClOS and a molecular weight of 174.65 .


Synthesis Analysis

The synthesis of thiophene derivatives like ETCC is a well-investigated method. Suitable reagents and catalysts are well known, and regioselectivity of substitution reactions can be predicted . Recent developments have focused on heterocyclization of functionalized alkynes .


Molecular Structure Analysis

The molecular structure of ETCC consists of a five-membered thiophene ring with a sulfur atom. It has a carbonyl (C=O) group and a chlorine (Cl) atom attached to the ring, as well as an ethyl (C2H5) group on the 5-position of the ring.


Chemical Reactions Analysis

Thiophene-based compounds like ETCC can undergo various types of reactions, including nucleophilic, electrophilic, and radical reactions leading to substitution on the thiophene ring . The reaction mechanisms can vary depending on the specific conditions and reagents used .


Physical And Chemical Properties Analysis

ETCC is a chemical compound with the molecular formula C7H7ClOS. Its molecular weight is 174.65 g/mol . More detailed physical and chemical properties are not specified in the available literature.

Scientific Research Applications

Thiophene derivatives, including “5-Ethylthiophene-3-carbonyl chloride”, are essential heterocyclic compounds and show a variety of properties and applications . Here are some general applications of thiophene derivatives:

  • Industrial Chemistry and Material Science

    • Thiophene derivatives are utilized as corrosion inhibitors .
    • They play a prominent role in the advancement of organic semiconductors .
    • They are used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
  • Pharmacology

    • Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
    • For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .
  • Synthesis of Thiophene Derivatives

    • The synthesis of thiophene derivatives by heterocyclization of readily available S-containing alkyne substrates is a significant area of research .
    • These processes allow the construction of the thiophene ring with the desired substitution pattern in a regiospecific manner and in only one step .

properties

IUPAC Name

5-ethylthiophene-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClOS/c1-2-6-3-5(4-10-6)7(8)9/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNEDFVAQXNGHSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CS1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20538097
Record name 5-Ethylthiophene-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20538097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethylthiophene-3-carbonyl chloride

CAS RN

95330-74-8
Record name 5-Ethylthiophene-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20538097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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